molecular formula C11H8N2O2 B1592218 Methyl 3-cyano-1H-indole-5-carboxylate CAS No. 194490-33-0

Methyl 3-cyano-1H-indole-5-carboxylate

Cat. No. B1592218
M. Wt: 200.19 g/mol
InChI Key: PAFUKZMNTQWTPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 3-cyano-1H-indole-5-carboxylate involves the esterification of indole-5-carboxylic acid . This reaction typically proceeds through the reaction of indole-5-carboxylic acid with methanol (CH3OH) in the presence of an acid catalyst. The resulting methyl ester is the desired product .


Molecular Structure Analysis

The compound’s molecular structure consists of an indole ring (benzopyrrole) with a cyano group (CN) at position 3 and a carboxylate group (COOCH3) at position 5. The indole nucleus provides the aromatic character due to its 10 π-electrons .


Chemical Reactions Analysis

Methyl 3-cyano-1H-indole-5-carboxylate can participate in various chemical reactions, including electrophilic substitutions due to the presence of π-electrons. It serves as a useful synthon in Sonogashira cross-coupling reactions .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 126°C

Scientific Research Applications

Synthesis and Fluorescence Studies

Methyl 3-cyano-1H-indole-5-carboxylate has been utilized in the synthesis of new indole derivatives. For example, methyl 3-arylindole-2-carboxylates were synthesized using a metal-assisted intramolecular C-N cyclization of b,b-diaryldehydroamino acids. These compounds showed potential as fluorescent probes due to their solvent-sensitive emission and reasonable fluorescence quantum yields in various solvents, especially those with electron-donating groups (Queiroz et al., 2007).

Novel Synthesis Approaches

A new approach to the functionalization of δ-carboline derivatives demonstrates the transformation of 3-cyano-1-p-nitrophenyl-δ-carbolin-2-one into various δ-carboline derivatives. This study highlights the versatility of methyl 3-cyano-1H-indole-5-carboxylate in creating complex molecular structures (Ryabova et al., 2001).

Anti-Cancer Activity

Research has been conducted on the anti-cancer activity of methyl indole-3-carboxylate derivatives. Two new derivatives were synthesized and tested for their effect on melanoma, renal, and breast cancer cell lines. The study highlights the potential of these compounds in cancer treatment (Niemyjska et al., 2012).

Conformationally Constrained Tryptophan Derivatives

Methyl 3-cyano-1H-indole-5-carboxylate has been used in the synthesis of conformationally constrained tryptophan derivatives. These derivatives have applications in peptide and peptoid conformation elucidation studies, offering insights into the molecular structure and function (Horwell et al., 1994).

Pharmaceutical Applications

The compound has also been utilized in the synthesis of various pharmaceutical agents. For instance, its derivatives have shown potential as anticancer agents in in vitro screenings against human tumor cell lines, demonstrating the compound's utility in drug discovery and development (Penthala et al., 2011).

properties

IUPAC Name

methyl 3-cyano-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-11(14)7-2-3-10-9(4-7)8(5-12)6-13-10/h2-4,6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFUKZMNTQWTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598983
Record name Methyl 3-cyano-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-cyano-1H-indole-5-carboxylate

CAS RN

194490-33-0
Record name Methyl 3-cyano-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-formylindole-5-carboxylic acid (3.47 g), hydroxylamine hydrochloride (1.97 g) and sodium acetate (2.41 g) in acetic acid (30 ml) was stirred for 12 hours, then acetic anhydride (15 ml) was added to the mixture and allowed to react under reflux for 5 hours. After cooling, the reaction mixture was filtered and the filtrate was evaporated under reduced pressure. Methanol was added to the residue and the mixture was reevaporated under reduced pressure. Thionyl chloride (8 ml) and small amounts of N,N-dimethylformamide was added to the residue obtained above in dichloromethane (20 ml). After being stirred for 2 hours at room temperature, the reaction mixture was evaporated under reduced pressure, and the residue was treated with methanol and concentrated under reduced pressure. The residue was partitioned between aqueous sodium hydrogen carbonate solution and ethyl acetate. The ethyl acetate layer was washed with brine, dried over magnesium sulfate and evaporated under reduced pressure. The resulting residue was subjected to column chromatography on silica gel and eluted with a mixture of ethyl acetate and chloroform. The fractions containing the objective compounds were combined and concentrated under reduced pressure to give methyl 3-cyanoindole-5-carboxylate (2.87 g).
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Wang, M Makha, SW Chen, H Zheng… - The Journal of Organic …, 2019 - ACS Publications
An efficient GaCl 3 -catalyzed direct cyanation of indoles and pyrroles using bench-stable electrophilic cyanating agent N-cyanosuccinimide was achieved and afforded 3-cyanoindoles …
Number of citations: 14 pubs.acs.org

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